![molecular formula C14H15F2NO3S2 B2625446 1-(3,5-difluorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)methanesulfonamide CAS No. 1448129-08-5](/img/structure/B2625446.png)
1-(3,5-difluorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)methanesulfonamide
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Description
1-(3,5-difluorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)methanesulfonamide, also known as DMTF, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. DMTF is a sulfonamide derivative that has been synthesized through a multistep process.
Scientific Research Applications
Molecular Synthesis and Characterization
Research has delved into the synthesis and characterization of various sulfonate-phosphonate ligands and methanesulfonamides. For instance, diethyltin(methoxy)methanesulfonate has been utilized to synthesize complex compounds with distinct structural motifs and binding modes, contributing to the formation of three-dimensional self-assemblies (Shankar et al., 2011). Similarly, the structure, conformation, and self-association of various trifluoromethanesulfonamide derivatives in solution and crystalline states have been studied extensively, providing insights into their molecular behavior and potential applications in chemical synthesis (Sterkhova, Moskalik & Shainyan, 2014) (Oznobikhina et al., 2009).
Chemoselective Acylation Reagents
The field has developed a variety of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides that serve as chemoselective acylation reagents. These compounds, after systematic research on the structure-reactivity relationship, exhibit good chemoselectivity and are important in the field of synthetic organic chemistry (Kondo et al., 2000).
Crystallography and Structural Analysis
A series of nimesulidetriazole derivatives, including various methanesulfonamide compounds, have been synthesized and analyzed using X-ray powder diffraction. The research delves into their molecular geometries, nature of intermolecular interactions, and the construction of complex supramolecular assemblies, enhancing our understanding of molecular design and interaction (Dey et al., 2015).
Molecular and Supramolecular Structures
Studies on N-[2-(pyridin-2-yl)ethyl]-derivatives of methanesulfonamide have provided detailed insights into their molecular and supramolecular structures. These compounds exhibit unique conformations and hydrogen bonding patterns, forming diverse supramolecular assemblies. Such detailed structural insights are crucial for understanding the properties and potential applications of these compounds in various scientific domains (Jacobs, Chan & O'Connor, 2013).
properties
IUPAC Name |
1-(3,5-difluorophenyl)-N-(2-methoxy-2-thiophen-3-ylethyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2NO3S2/c1-20-14(11-2-3-21-8-11)7-17-22(18,19)9-10-4-12(15)6-13(16)5-10/h2-6,8,14,17H,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDDTBIVSDAPLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)CC1=CC(=CC(=C1)F)F)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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